molecular formula C8H8Cl3N2O2P B12527700 Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- CAS No. 651731-58-7

Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]-

Cat. No.: B12527700
CAS No.: 651731-58-7
M. Wt: 301.5 g/mol
InChI Key: ANZUOAYERLKYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- is a chemical compound with the molecular formula C8H8Cl3N2O2P . It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a phosphoramidic dichloride group attached to a 2-chlorophenylmethylamino carbonyl moiety.

Preparation Methods

The synthesis of phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- involves several steps. One common method includes the reaction of phosphoramidic dichloride with 2-chlorophenylmethylamine under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphoramidic acid derivatives.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate bonds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific application and the target molecules .

Comparison with Similar Compounds

Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- can be compared with other similar compounds such as:

The uniqueness of phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- lies in its specific chemical structure, which imparts distinct reactivity and applications compared to its analogs.

Properties

CAS No.

651731-58-7

Molecular Formula

C8H8Cl3N2O2P

Molecular Weight

301.5 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-dichlorophosphorylurea

InChI

InChI=1S/C8H8Cl3N2O2P/c9-7-4-2-1-3-6(7)5-12-8(14)13-16(10,11)15/h1-4H,5H2,(H2,12,13,14,15)

InChI Key

ANZUOAYERLKYFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)NP(=O)(Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.